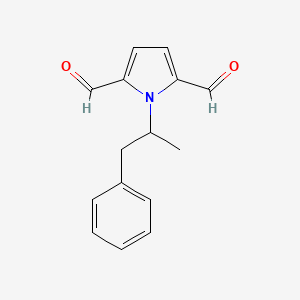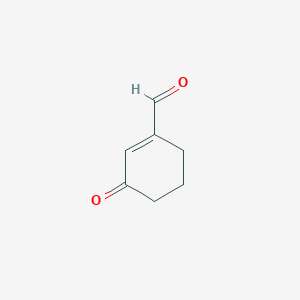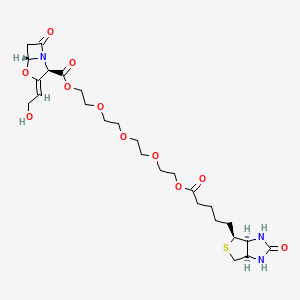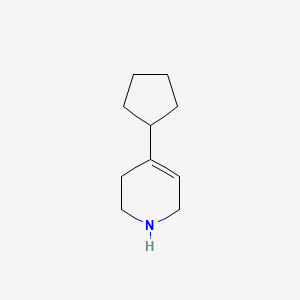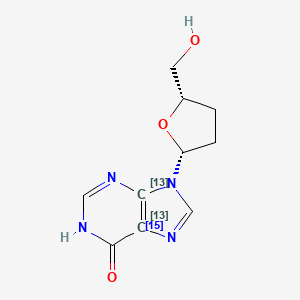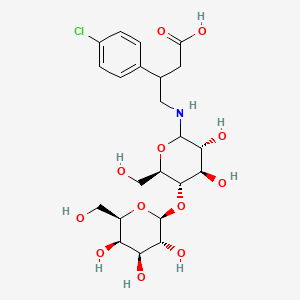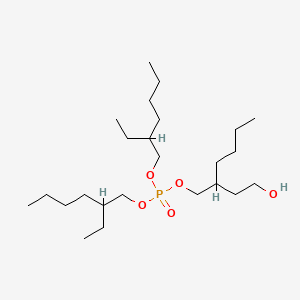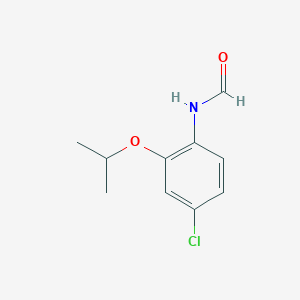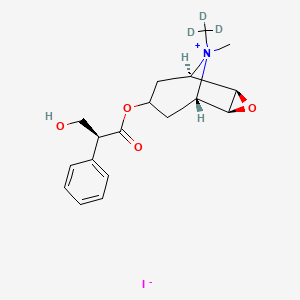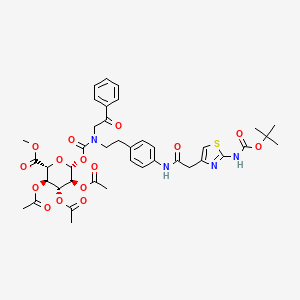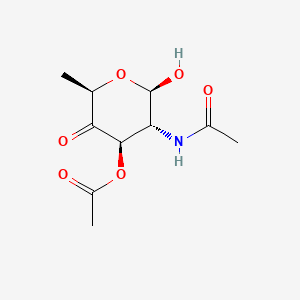
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, a hydroxy group, and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of functional groups such as the acetamido and hydroxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl
- Fondaparinux sodium
Uniqueness
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H15NO6 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-3-acetamido-2-hydroxy-6-methyl-5-oxooxan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO6/c1-4-8(14)9(17-6(3)13)7(10(15)16-4)11-5(2)12/h4,7,9-10,15H,1-3H3,(H,11,12)/t4-,7-,9-,10-/m1/s1 |
InChI Key |
JAKAGORNYWRLPX-GGUYCOGGSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)O)NC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)C(C(C(O1)O)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


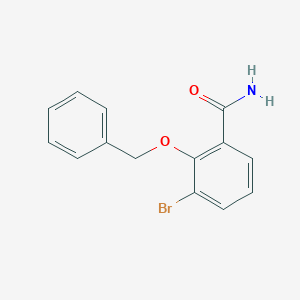
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
